N-(2-ethoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. One common method involves the use of tryptamine and an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(1H-indol-3-yl)-2-hydroxyacetamide.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a therapeutic agent.
Medicine: The compound’s potential therapeutic properties are being explored in preclinical studies. It has shown activity against certain cancer cell lines and may have applications in the development of new anticancer drugs .
Industry: In the pharmaceutical industry, N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is used in the development of new drug candidates. Its versatility and reactivity make it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, leading to therapeutic outcomes .
Comparison with Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives
Comparison: N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the ethoxyphenyl group, which may impart distinct biological activities and reactivity compared to other indole derivatives. The specific substitution pattern on the indole ring can significantly influence the compound’s pharmacological properties and its interaction with molecular targets .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-17-10-6-3-7-13(17)11-21-19(23)18(22)15-12-20-16-9-5-4-8-14(15)16/h3-10,12,20H,2,11H2,1H3,(H,21,23) |
InChI Key |
LNDYIQAIJYACJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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